

Synthetic Routes for Clauszoline M and its Analogs: Application Notes and Protocols

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Compound of Interest

Compound Name: *Clauszoline M*

Cat. No.: *B169562*

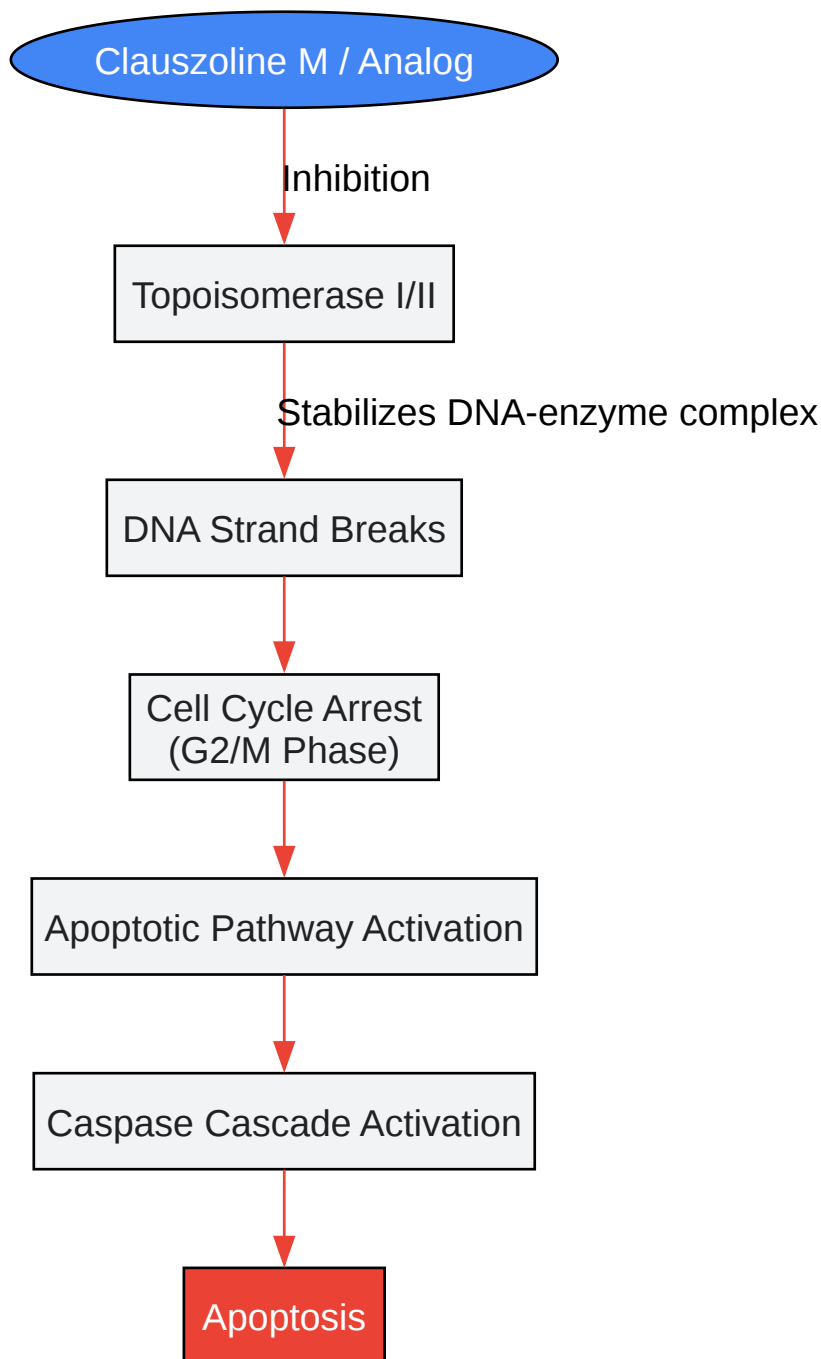
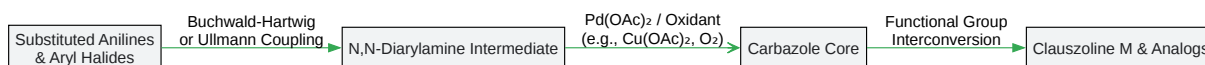
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This document provides detailed application notes and protocols for the synthesis of **Clauszoline M**, a naturally occurring carbazole alkaloid, and its analogs. The synthetic strategies outlined herein are primarily based on the palladium-catalyzed oxidative cyclization of N,N-diarylamines, a key method developed by Knölker and coworkers. This approach offers an efficient and convergent route to the carbazole core, allowing for the synthesis of a variety of substituted analogs.

Key Synthetic Strategy: Palladium-Catalyzed Oxidative Cyclization

The cornerstone of the synthetic routes to **Clauszoline M** and its analogs is the intramolecular palladium-catalyzed oxidative C-H bond activation and subsequent C-C bond formation. This reaction efficiently constructs the carbazole ring system from readily available diarylamine precursors.



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